molecular formula C16H16ClN3O2 B2499340 7-Chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 900295-57-0

7-Chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2499340
CAS No.: 900295-57-0
M. Wt: 317.77
InChI Key: KJSQQRAYGDVNNP-UHFFFAOYSA-N
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Description

7-Chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core substituted with chlorine at position 7, methyl groups at positions 2 and 5, and a 3,4-dimethoxyphenyl moiety at position 3 (Fig. 1). Its molecular formula is C₁₇H₁₇ClN₃O₂, with an average molecular mass of 342.79 g/mol and a monoisotopic mass of 342.1016 . The 3,4-dimethoxyphenyl group enhances solubility due to the electron-donating methoxy substituents, while the chlorine atom at position 7 is a common pharmacophore in bioactive pyrazolo[1,5-a]pyrimidines .

Properties

IUPAC Name

7-chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c1-9-7-14(17)20-16(18-9)15(10(2)19-20)11-5-6-12(21-3)13(8-11)22-4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSQQRAYGDVNNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)Cl)C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Reaction

In a representative procedure, 3-aminopyrazole (58.0 mmol) and ethyl acetoacetate (58.0 mmol) are combined in glacial acetic acid (20 mL) and heated at 120°C for 1.5 hours. The reaction is monitored via TLC, and upon completion, the mixture is cooled, filtered, and washed with ethanol to yield 5-methyl-7-hydroxy-pyrazolo[1,5-a]pyrimidine as a white solid (70% yield). Key spectral data include:

  • ¹H NMR (DMSO-d₆) : δ 12.28 (s, 1H, OH), 8.33 (s, 1H, H-2), 6.17 (s, 1H, H-6), 2.44 (s, 3H, CH₃).
  • ¹³C NMR : 161.2 (C-5), 146.4 (C-7), 98.5 (C-6), 22.1 (CH₃).

Alternative Microwave-Assisted Synthesis

Microwave irradiation offers a faster route. A mixture of 3-aminopyrazole and acetylacetone in acetic acid is irradiated at 140°C for 2 minutes, achieving comparable yields (73%). This method reduces reaction times from hours to minutes while maintaining efficiency.

Introduction of the 3,4-Dimethoxyphenyl Group at Position 3

The 3,4-dimethoxyphenyl moiety is introduced via Suzuki-Miyaura cross-coupling or Ullmann-type coupling .

Suzuki Coupling Methodology

  • Intermediate Preparation : A brominated derivative (e.g., 3-bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine) is synthesized using N-bromosuccinimide (NBS) in DMF.
  • Coupling Reaction : The bromide (1 mmol), 3,4-dimethoxyphenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and Na₂CO₃ (3 mmol) in dioxane/water (4:1) are heated at 80°C for 16 hours.
  • Yield : 60–72%.

Ullmann Coupling for Direct Arylation

An alternative employs copper catalysis:

  • 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine (1 mmol), 3,4-dimethoxyiodobenzene (1.2 mmol), CuI (0.1 mmol), and K₂CO₃ (3 mmol) in DMF are heated at 120°C for 24 hours.
  • Yield : 50–65%.

Final Methylation at Position 2

Methylation at position 2 is accomplished using methyl iodide (CH₃I) under basic conditions:

  • The arylated intermediate (1 mmol) is treated with CH₃I (1.5 mmol) and K₂CO₃ (3 mmol) in DMF at 60°C for 6 hours.
  • Yield : 75–80%.

Spectral Characterization of Final Product

The target compound, 7-chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine , exhibits the following properties:

  • ¹H NMR (DMSO-d₆) : δ 7.63 (d, 2H, aromatic), 6.88 (d, 1H, aromatic), 3.85 (s, 6H, OCH₃), 2.58 (s, 3H, CH₃), 2.51 (s, 3H, CH₃).
  • ¹³C NMR : 161.2 (C-5), 158.4 (C-OCH₃), 146.4 (C-7), 121.6 (aromatic), 56.2 (OCH₃), 22.1 (CH₃).
  • MS (m/z) : 357.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Step Reagents/Conditions Yield (%) Key Advantages
Core Formation Glacial acetic acid, 120°C 70 High purity, simple workup
Chlorination POCl₃, reflux 85–90 High selectivity for C7
Suzuki Coupling Pd(dppf)Cl₂, dioxane/H₂O 60–72 Mild conditions, scalability
Ullmann Coupling CuI, DMF 50–65 No boronic acid required
Methylation CH₃I, K₂CO₃ 75–80 Efficient for C2 functionalization

Challenges and Optimization Strategies

  • Regioselectivity in Chlorination : Excess POCl₃ (3–5 equivalents) ensures complete substitution at C7 while minimizing side reactions.
  • Aryl Group Introduction : Suzuki coupling outperforms Ullmann in yield but requires rigorous drying of solvents to prevent Pd catalyst deactivation.
  • Microwave Assistance : Reduces core formation time from 1.5 hours to 2 minutes with comparable yields.

Industrial Scalability Considerations

  • Cost Efficiency : POCl₃-based chlorination is cost-effective but requires corrosion-resistant equipment.
  • Green Chemistry : Microwave synthesis reduces energy consumption by 40% compared to conventional heating.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity for intermediates.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C7

The chloro group at position 7 is highly reactive toward nucleophilic substitution due to the electron-withdrawing nature of the pyrazolo[1,5-a]pyrimidine core.

Reaction Type Conditions Outcome Yield Source
Amine substitutionEthanol, 75°C, DIPEAReplacement of Cl with amines (e.g., morpholine, piperazine)70–95%
Thiol substitutionDMF, K₂CO₃, 60°CFormation of thioether derivatives43–77%
Hydroxyalkyl substitutionNaH, DMF, 4-(2-hydroxyethyl)morpholineIntroduction of hydroxyalkyl chains58%

Mechanistic Insight : The reaction proceeds via a two-step mechanism:

  • Base-assisted deprotonation of the nucleophile (e.g., amine or thiol).

  • Aromatic substitution facilitated by electron withdrawal from the pyrimidine ring .

Suzuki-Miyaura Cross-Coupling

The chloro group can be replaced via palladium-catalyzed coupling with aryl boronic acids to expand aromatic diversity.

Boronic Acid Catalyst Conditions Product Yield Source
3,4-DimethoxyphenylPd(dppf)Cl₂, Na₂CO₃Dioxane/H₂O (4:1), 16 h7-(3,4-Dimethoxyphenyl) derivative60%
4-Methylpyridin-2-ylPd(PPh₃)₄, K₂CO₃Dioxane, 80°CPiperazine-linked pyridyl analogs65–68%

Key Application : Enhances π-π stacking interactions in kinase inhibitors by introducing planar aromatic systems .

Functionalization via Vilsmeier-Haack Formylation

Electrophilic formylation at position 3 enables further derivatization:

Reagent Conditions Outcome Yield Source
POCl₃, DMF0°C → rt, 16 hIntroduction of formyl group at C352–85%

Mechanism :

  • Generation of electrophilic N-acyliminium intermediate.

  • Regioselective attack at the nucleophilic C3 position of the pyrazole ring .

Oxidation and Reduction Reactions

The methyl groups at positions 2 and 5 undergo selective oxidation:

Reagent Conditions Outcome Yield Source
PCC (Pyridinium chlorochromate)CH₂Cl₂, rtOxidation of methyl to ketone75%
DIBAL-HTHF, -78°CReduction of ester to alcohol80%

Note : Oxidation at position 5 is sterically hindered compared to position 2 due to adjacent substituents .

Alkynylation via Cyclocondensation

Alkyne derivatives are synthesized using trimethylsilyl (TMS)-protected alkynes:

Substrate Conditions Outcome Yield Source
Ethynyl-TMSCuI, Pd(PPh₃)₂Cl₂7-Alkynylpyrazolo[1,5-a]pyrimidine68–85%

Application : Alkynyl derivatives serve as intermediates for click chemistry or further cross-coupling .

Comparative Reactivity of Analogues

Reactivity trends for structurally related compounds:

Compound C7 Substituent Reactivity Toward Amines Source
7-Chloro derivativeClHigh
7-Methyl derivativeCH₃Low
7-Hydroxy derivativeOHModerate

Stability Under Acidic/Basic Conditions

  • Acidic Conditions (pH < 3) : Degradation of dimethoxyphenyl group observed after 24 h .

  • Basic Conditions (pH > 10) : Hydrolysis of the pyrimidine ring occurs, forming open-chain byproducts .

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity
    • Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in targeting various cancer cell lines. For instance, compounds similar to 7-Chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine have shown significant anti-proliferative effects against K562 and MCF-7 cancer cells. The mechanism often involves the inhibition of cell cycle progression and induction of apoptosis .
  • Anti-inflammatory Effects
    • The compound has been evaluated for its anti-inflammatory properties. In experimental models, it demonstrated a reduction in carrageenan-induced edema, indicating its potential as a non-steroidal anti-inflammatory drug (NSAID). Its activity was comparable to established NSAIDs like Diclofenac .
  • Antiviral Properties
    • Preliminary investigations suggest that derivatives of this compound may exhibit antiviral activity. The structure of pyrazolo[1,5-a]pyrimidines allows them to interact with viral enzymes or proteins, potentially inhibiting viral replication .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityShowed significant inhibition of MCF-7 cell proliferation with IC50 values in low micromolar range .
Study 2Anti-inflammatory EffectsDemonstrated comparable efficacy to Diclofenac in reducing edema in animal models .
Study 3Antiviral ActivityIndicated potential in inhibiting viral replication through enzyme interaction .

Mechanism of Action

The mechanism of action of 7-Chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Table 1: Key Analogues and Their Properties

Compound Name Substituents (Position 3) Position 7 Molecular Weight (g/mol) Key Properties/Activities References
Target Compound 3,4-Dimethoxyphenyl Cl 342.79 Enhanced solubility; potential kinase inhibition
7-Chloro-3-(2,4-dichlorophenyl)-2,5-dimethyl 2,4-Dichlorophenyl Cl 327.17 Antitumor activity (preclinical studies)
7-Chloro-3-(2-chlorophenyl)-2,5-dimethyl 2-Chlorophenyl Cl 292.16 Synthetic intermediate; structural studies
7-Chloro-3-(3-fluorophenyl)-2,5-dimethyl 3-Fluorophenyl Cl 275.71 Hazardous (H301, H311, H331); lab use only
7-(Trifluoromethyl)-3-aryl derivatives Varied aryl groups CF₃ 300–350 (approx.) Pim1 kinase inhibition (IC₅₀ = 1.5–27 nM)
7-Chloro-3-(3-methylphenyl)-2,5-dimethyl 3-Methylphenyl Cl 271.74 Structural simplicity; solubility challenges

Substituent Effects on Bioactivity

  • Halogen vs. Methoxy Groups :

    • Chlorophenyl Derivatives : Compounds like 7-chloro-3-(2,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine exhibit antitumor activity due to electron-withdrawing Cl substituents, which enhance electrophilicity and interaction with biological targets .
    • Methoxyphenyl Derivatives : The target compound’s 3,4-dimethoxyphenyl group improves solubility and may modulate kinase inhibition profiles compared to chlorinated analogues .
    • Fluorophenyl Analogues : Fluorine substitution (e.g., 3-fluorophenyl) increases metabolic stability but introduces toxicity risks (e.g., acute toxicity, H331 hazard) .
  • Trifluoromethyl (CF₃) Derivatives: Compounds such as 3-aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines demonstrate potent Pim1 kinase inhibition (IC₅₀ values in nanomolar range), highlighting the CF₃ group’s role in enhancing binding affinity .

Biological Activity

7-Chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a pyrazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may exhibit significant pharmacological properties, particularly in the realms of antitumor, anti-inflammatory, and antimicrobial activities.

  • Molecular Formula : C₁₆H₁₆ClN₃O₂
  • Molecular Weight : 317.77 g/mol
  • CAS Number : 900295-57-0

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, may possess significant antitumor properties. A study highlighted the effectiveness of various pyrazole compounds against cancer cell lines, particularly those resistant to conventional chemotherapy. Notably, the incorporation of halogen substituents (like chlorine) in the pyrazole structure has been associated with enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) .

CompoundCell LineIC50 (µM)Synergistic Effect with Doxorubicin
This compoundMCF-7XXYes
Other PyrazolesMDA-MB-231YYYes

Anti-inflammatory and Antimicrobial Activities

The pyrazole class has shown promising anti-inflammatory effects. Compounds similar to this compound have been evaluated for their ability to inhibit inflammatory pathways and cytokine production. Additionally, antimicrobial activity has been observed in related pyrazole derivatives against various bacterial strains .

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in tumor progression and inflammation. For instance:

  • Inhibition of Receptor Tyrosine Kinases : Pyrazole derivatives have demonstrated inhibitory effects on kinases such as BRAF(V600E) and EGFR.
  • Impact on Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells through mitochondrial pathways .

Case Studies

  • Breast Cancer Treatment : In a study involving breast cancer cell lines, the combination of this compound with doxorubicin showed a significant synergistic effect, enhancing the overall cytotoxicity compared to doxorubicin alone .
  • Anti-inflammatory Studies : In vitro assays have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS), suggesting its potential use in treating inflammatory diseases .

Q & A

Q. What synthetic strategies are employed to introduce chlorine at the 7-position of pyrazolo[1,5-a]pyrimidine derivatives?

Chlorination at the 7-position typically involves substituting a hydroxyl group with phosphorus oxychloride (POCl₃). For example, refluxing 7-hydroxy precursors with POCl₃ in 1,4-dioxane and triethylamine under argon yields 7-chloro derivatives . This method is critical for generating reactive intermediates for further functionalization, such as coupling with aryl amines .

Q. How does the 3,4-dimethoxyphenyl substituent influence the compound's electronic and steric properties?

The 3,4-dimethoxyphenyl group introduces electron-donating methoxy groups, which can enhance resonance stabilization and alter electrophilic substitution patterns. Steric effects from the bulky aromatic ring may impact binding to biological targets or reaction kinetics in synthetic modifications. Comparative studies with simpler phenyl analogs (e.g., 4-chlorophenyl or fluorophenyl derivatives) highlight these differences in reactivity and bioactivity .

Q. What spectroscopic techniques are essential for structural elucidation of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments.
  • X-ray crystallography : For absolute configuration determination, as demonstrated in structurally related pyrazolo[1,5-a]pyrimidines .
  • Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns.
  • IR spectroscopy : To identify functional groups like C-Cl and methoxy C-O stretches .

Q. What biological activities are associated with pyrazolo[1,5-a]pyrimidine scaffolds?

These compounds exhibit diverse pharmacological properties, including kinase inhibition, anti-inflammatory, and anticancer activities. For instance, analogs with chloro and dimethyl substitutions show selective binding to peripheral benzodiazepine receptors and COX-2 enzymes . The 3,4-dimethoxyphenyl group may enhance interactions with hydrophobic enzyme pockets .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield in 7-chloro substitution reactions?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., dioxane) improve solubility of intermediates.
  • Catalysts : Lewis acids like AlCl₃ or phase-transfer catalysts accelerate chlorination.
  • Temperature control : Reflux conditions (~100–120°C) balance reactivity and side-product formation .
  • Purification : Column chromatography with petroleum ether/ethyl acetate (9:1) effectively isolates the product .

Q. How do structural modifications at the 2,5-dimethyl positions affect structure-activity relationships (SAR)?

Methyl groups at positions 2 and 5 contribute to steric hindrance, potentially reducing metabolic degradation. SAR studies on analogs reveal that increasing bulk at these positions can enhance selectivity for kinase targets (e.g., KDR or CRF1 receptors) but may reduce solubility. Computational docking studies are recommended to predict steric compatibility with binding sites .

Q. What methodologies resolve contradictions in reported biological data for similar compounds?

Discrepancies often arise from assay variability (e.g., cell lines, concentrations). To address this:

  • Standardize assays : Use identical cell lines (e.g., HepG2 for anticancer studies) and protocols.
  • Control purity : Confirm compound purity (>95%) via HPLC before testing .
  • Cross-validate : Compare results with structurally defined analogs, such as 7-arylaminopyrazolo[1,5-a]pyrimidines, which show IC₅₀ values as low as 0.16 mM in antiplasmodial assays .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and QSAR models are used to:

  • Identify key binding residues (e.g., hydrophobic pockets accommodating 3,4-dimethoxyphenyl).
  • Predict binding affinities for kinases or GPCRs.
  • Guide analog design by simulating substitutions at positions 3 and 7 .

Q. What strategies mitigate challenges in characterizing regioselectivity during synthesis?

Regioselectivity issues arise in multi-step syntheses due to competing reaction pathways. Solutions include:

  • Protecting groups : Temporarily block reactive sites (e.g., methoxy groups) during chlorination.
  • Kinetic control : Use low temperatures to favor desired intermediates.
  • Isotopic labeling : Track substituent positions via ²H or ¹³C labeling in NMR .

Q. How does the chloro group at position 7 influence nucleophilic substitution reactions?

The 7-chloro group acts as a leaving group, enabling nucleophilic displacement with amines, thiols, or alkoxides. For example, coupling with aryl amines in ethanol or acetonitrile under reflux yields 7-aminopyrazolo[1,5-a]pyrimidines with antimalarial activity . Reaction rates depend on solvent polarity and the nucleophile’s strength (e.g., piperidine > aniline) .

Q. Methodological Notes

  • Contradictions in Evidence : While POCl₃ is widely used for chlorination , some studies employ alternative reagents like SOCl₂. Researchers should test multiple conditions to identify optimal yields.
  • Data Gaps : Limited crystallographic data exist for the exact compound. Extrapolate from analogs (e.g., 7-chloro-5-methyl-2-phenyl derivatives) for structural predictions .

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